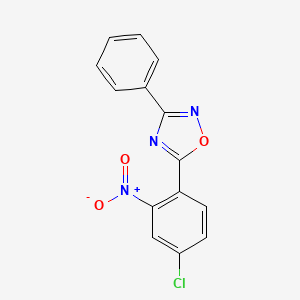![molecular formula C16H17NO4S B5807014 N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPG is a glycine receptor antagonist, which means that it can block the binding of glycine to its receptor. This property makes MPPG a useful tool for studying the role of glycine in various physiological and biochemical processes.
作用機序
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate the inhibitory effects of glycine in the nervous system. By blocking the binding of glycine to its receptors, this compound can reduce the inhibitory effects of glycine and enhance the excitatory effects of other neurotransmitters, such as glutamate.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific system being studied. In the nervous system, this compound can enhance the excitatory effects of glutamate and increase neuronal activity. In the immune system, this compound can modulate the production of cytokines and affect the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in lab experiments is its specificity for glycine receptors. This allows researchers to selectively block the effects of glycine and study the effects of other neurotransmitters. However, this compound can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
List as many
将来の方向性
As possible:
There are several future directions for research on N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One area of interest is the role of glycine in pain modulation, and how this compound can be used to develop new pain medications. Another area of interest is the effects of this compound on sleep regulation, and how it can be used to treat sleep disorders. Additionally, this compound may have applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression. Further research is needed to fully understand the potential applications of this compound in these areas.
合成法
The synthesis of N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves several steps, including the reaction of 2-methylphenylamine with paraformaldehyde to form 2-methylbenzylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used in various scientific studies to investigate the role of glycine in different physiological and biochemical processes. For example, this compound has been used to study the role of glycine in pain modulation, sleep regulation, and motor control. This compound has also been used to investigate the effects of glycine on the nervous system and the immune system.
特性
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17(11-16(18)19)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQRGPBAKQICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)


![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

